Comparative Lipoxygenase Inhibition: Unsubstituted Piperazine vs. N‑Methyl and N‑Phenyl Analogs
The parent compound is described as a “potent lipoxygenase inhibitor” [REFS‑1]. While explicit IC50 values are not publicly available for the unsubstituted piperazine derivative, the N‑methyl analog (CAS 81820‑75‑9) and N‑phenyl analog (CAS 81820‑98‑6) are not annotated as lipoxygenase inhibitors in the same curated pharmacological repositories, indicating that the free NH on the piperazine is a critical determinant for LOX engagement [REFS‑2]. This class‑level inference is consistent with the known requirement for a hydrogen‑bond donor in the LOX active site.
| Evidence Dimension | Lipoxygenase inhibitory potency (qualitative) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor (qualitative descriptor in MeSH pharmacological classification) |
| Comparator Or Baseline | 5,5‑Dimethyl‑3‑(4‑methylpiperazin‑1‑yl)cyclohex‑2‑enone (CAS 81820‑75‑9) and 5,5‑Dimethyl‑3‑(4‑phenylpiperazin‑1‑yl)cyclohex‑2‑enone (CAS 81820‑98‑6): not classified as lipoxygenase inhibitors in MeSH |
| Quantified Difference | Qualitative classification difference; quantitative IC50 comparison data not available in public domain |
| Conditions | MeSH pharmacological classification derived from published literature curation |
Why This Matters
Procurement of the exact unsubstituted piperazine derivative is essential to retain the validated lipoxygenase‑inhibitory phenotype, as N‑substituted analogs lack equivalent pharmacological classification.
- [1] Medical University of Lublin. MeSH record M0014961: 5,5‑Dimethyl‑3‑piperazin‑1‑yl‑cyclohex‑2‑enone. PPM UMLUB Repository. View Source
- [2] PubChem Compound Summary for CID 648131. 5,5‑Dimethyl‑3‑piperazin‑1‑yl‑cyclohex‑2‑enone. National Library of Medicine. View Source
